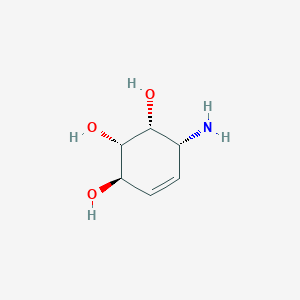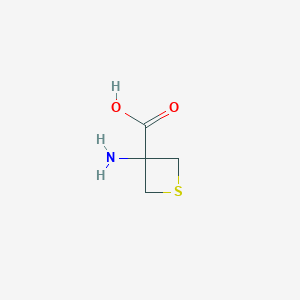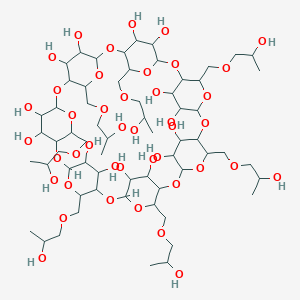
5-Methoxyuracil
Vue d'ensemble
Description
5-Methoxyuracil is a labile, colorless, and crystalline compound that occurs spontaneously in the presence of oxygen . It has a chemical structure similar to thiourea, with one methyl group substituted for the amino group on the heterocycle .
Synthesis Analysis
The synthesis of 5-Methoxyuracil involves a multistep process. In one study, a dinucleotide model compound underwent intramolecular photocycloaddition of cytosine to 5-methoxyuracil upon irradiation with near ultraviolet light . This formed an unstable cyclobutane dimer .Molecular Structure Analysis
The molecular formula of 5-Methoxyuracil is C5H6N2O3 . The molecular weight is 142.11 g/mol . The InChI key is KELXHQACBIUYSE-UHFFFAOYSA-N .Chemical Reactions Analysis
The intramolecular photocycloaddition of cytosine to 5-methoxyuracil in a dinucleotide model compound occurs upon irradiation with near ultraviolet light . This forms an unstable cyclobutane dimer .Physical And Chemical Properties Analysis
5-Methoxyuracil is a crystalline compound . Its melting point is 344 °C . It should be stored at 2°C - 8°C .Applications De Recherche Scientifique
DNA Repair and Stability
Uracil is a ribonucleotide found in both DNA and RNA. While thymine is present in DNA, uracil is the corresponding base in RNA. Despite their functional similarity, the presence of uracil in DNA can impact stability and modulate cell-specific functions. Without repair mechanisms to remove uracil from DNA, cytosine deamination can occur, leading to gene drift that is not tolerable in organisms. Uracil DNA glycosylases detect and remove uracil bases from uracil-containing DNA, preserving genomic integrity .
RNA Modification
Derivatives of 5-hydroxyuridine (ho5U), including 5-methoxyuridine (mo5U), are common modifications at the wobble position of bacterial tRNA. These modifications enhance translational fidelity by the ribosome. mo5U contributes to accurate protein synthesis by ensuring proper codon-anticodon interactions during translation .
Biophysical Studies
Scientists use 5-Methoxyuracil as a probe in biophysical studies. Its fluorescence properties allow for monitoring interactions with biomolecules, studying binding events, and investigating structural changes. These studies provide insights into molecular recognition and dynamics.
Orientations Futures
Mécanisme D'action
Target of Action
5-Methoxyuracil, also known as 2,4-Dihydroxy-5-methoxypyrimidine, is a pyrimidine analog. Its primary target is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), a precursor of thymidine triphosphate, which is essential for DNA synthesis and repair .
Mode of Action
The compound interacts with its target, TS, by binding to it and inhibiting its function . This interaction blocks the conversion of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis . The inhibition of TS leads to an imbalance in the nucleotide pool, disrupting DNA synthesis and repair, and ultimately leading to cell death .
Biochemical Pathways
The action of 5-Methoxyuracil affects the pyrimidine synthesis pathway . By inhibiting TS, the compound prevents the methylation of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition disrupts the balance of the nucleotide pool, particularly the dATP/dTTP ratio, leading to severe disruption of DNA synthesis and repair . Additionally, the inhibition of TS results in the accumulation of dUMP, which might lead to increased levels of deoxyuridine triphosphate (dUTP). Both dUTP and the 5-Methoxyuracil metabolite can be misincorporated into DNA .
Pharmacokinetics
The pharmacokinetics of 5-Methoxyuracil is characterized by its incomplete oral absorption, short biological half-life, and an obvious peak-valley phenomenon . These characteristics lead to the frequent requirement for administration and potential for severe side effects . .
Result of Action
The result of 5-Methoxyuracil’s action at the molecular level is the disruption of DNA synthesis and repair, leading to cell death . At the cellular level, this results in the inhibition of cancer cell proliferation.
Propriétés
IUPAC Name |
5-methoxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXHQACBIUYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216424 | |
| Record name | 5-Methoxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyuracil | |
CAS RN |
6623-81-0 | |
| Record name | 5-Methoxyuracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyuracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6623-81-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyuracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DD14XTQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Methoxyuracil in photocycloaddition reactions with cytosine?
A1: 5-Methoxyuracil (mo5U) participates in photocycloaddition reactions with cytosine (Cyt) upon exposure to near-ultraviolet light (wavelength > 300 nm) [, ]. This reaction forms an unstable cyclobutane dimer, mimicking the dimerization observed between pyrimidine bases in DNA upon UV irradiation. This property makes mo5U a useful tool for studying DNA damage and repair mechanisms.
Q2: Can 5-Methoxyuracil be synthesized effectively, and what are the challenges?
A3: Multiple synthetic routes for 5-Methoxyuracil have been explored [, ]. One approach involves the alkylation of 2,4-bis(trimethylsilyl)-5-methoxyuracil with appropriately protected sugar molecules, leading to the formation of various nucleosides []. Another method utilizes methyl methoxyacetate and ethyl formate as starting materials, with variations in reaction conditions and reagents influencing the yield and purity of the final product []. Challenges in synthesis often involve optimizing reaction conditions to maximize yield and minimize the formation of unwanted byproducts.
Q3: Have there been any computational studies on 5-Methoxyuracil and its derivatives?
A4: Yes, ab initio molecular orbital calculations using the STO-3G basis set have been employed to study 5-Methoxyuracil and its 4-hydroxy tautomer []. These calculations provided insights into the relative stability of different tautomeric forms, with the diketo form being determined as more stable. Furthermore, the study established a correlation between calculated and experimentally determined ionization potentials, suggesting that computational methods can be valuable for predicting the electronic properties of 5-Methoxyuracil and its analogs [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)


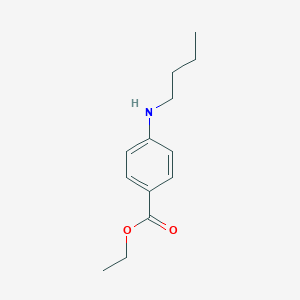
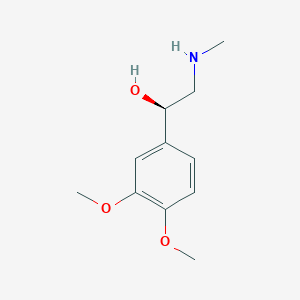
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)

